N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide
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Description
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.416. The purity is usually 95%.
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Biological Activity
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide is a compound that combines the oxadiazole scaffold with a dihydrobenzo[b][1,4]dioxin moiety. This combination is of significant interest due to the diverse biological activities exhibited by oxadiazole derivatives, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Dihydrobenzo[b][1,4]dioxin : A bicyclic structure known for its biological activities.
- 1,3,4-Oxadiazole : A heterocyclic compound that has shown promise in drug development due to its ability to interact with various biological targets.
Molecular Formula : C20H22N4O3
Molecular Weight : 366.42 g/mol
CAS Number : Not specified in the search results but can be derived from the molecular structure.
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit a range of biological activities primarily through:
- Inhibition of Enzymatic Activity : Compounds have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Interference with Cell Signaling Pathways : The oxadiazole derivatives can disrupt various signaling pathways critical for tumor growth and survival .
Biological Activity
The biological activity of this compound has been assessed through various studies:
Anticancer Activity
- Cell Line Studies : In vitro studies have demonstrated significant cytotoxicity against multiple cancer cell lines. For instance:
Antimicrobial and Other Activities
Research into other derivatives of oxadiazole suggests potential antimicrobial properties and anti-inflammatory effects. These activities are often linked to the compound's ability to modulate immune responses and inhibit bacterial growth .
Case Studies
Several case studies have explored the efficacy of related compounds:
- Study 1 : A derivative similar to our compound was evaluated for its anticancer properties and found to significantly reduce tumor size in xenograft models.
- Study 2 : Another study focused on the synthesis and evaluation of oxadiazole derivatives showed promising results in inhibiting bacterial growth alongside anticancer activity.
Data Summary
The following table summarizes key findings related to the biological activity of compounds similar to this compound:
Compound | Activity Type | IC50 (μM) | Target Enzyme/Pathway |
---|---|---|---|
Oxadiazole Derivative A | Anticancer | 0.88 | Telomerase |
Oxadiazole Derivative B | Antimicrobial | 12 | Bacterial Cell Wall Synthesis |
Oxadiazole Derivative C | Anti-inflammatory | 5.8 | HDAC |
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13(2)15-5-3-14(4-6-15)11-19(25)22-21-24-23-20(28-21)16-7-8-17-18(12-16)27-10-9-26-17/h3-8,12-13H,9-11H2,1-2H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMTVPUQAPGVBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.